

Tautomerism in 6-Hydroxypyridazine-3-carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric properties of 6-hydroxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the tautomeric equilibrium of this molecule is crucial as it can significantly influence its physicochemical properties, biological activity, and interaction with molecular targets.

Introduction to Tautomerism in Pyridazinones

Pyridazinone derivatives, including 6-hydroxypyridazine-3-carboxylic acid, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond, leading to the existence of two or more interconvertible isomers. For 6-hydroxypyridazine-3-carboxylic acid, the primary tautomeric equilibrium is between the 6-hydroxy (enol-like) form and the 6-oxo (keto-like) form.

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. In many pyridazin-3(2H)-one systems, the equilibrium predominantly favors the more stable oxo form.^{[1][2]} The carboxylic acid group at the 3-position of the pyridazine ring can further influence this equilibrium through its electronic and potential hydrogen-bonding interactions.

Tautomeric Forms of 6-Hydroxypyridazine-3-carboxylic Acid

The principal tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid are the hydroxypyridazine and the pyridazin-one forms. Additionally, the carboxylic acid group can exist in its protonated or deprotonated state, and the pyridazine ring can be protonated, leading to a more complex set of possible species in solution.

Caption: Tautomeric equilibrium of 6-hydroxypyridazine-3-carboxylic acid.

Computational Analysis of Tautomerism

Due to the limited direct experimental data on the tautomerism of 6-hydroxypyridazine-3-carboxylic acid, computational methods provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

A theoretical study on the parent molecule, pyridazin-3(2H)-one, at the B3LYP/6-311++G** level of theory, provides a basis for understanding the tautomerization of its derivatives.^[3] The study investigated two mechanisms for the interconversion between the pyridazin-3(2H)-one (keto) and pyridazin-3-ol (enol) forms: a direct hydrogen transfer and a dimer-assisted double hydrogen transfer.^[3]

The direct transfer was found to have a high activation energy, while the dimer-assisted mechanism had a significantly lower energy barrier, suggesting its prevalence in condensed phases.^[3] The presence of solvents, particularly protic polar solvents, was shown to reduce the activation energy for the direct transfer.^[3]

Table 1: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

Mechanism	Activation Energy (kcal/mol)
Direct Hydrogen Transfer	42.64 ^[3]
Dimer-Assisted Double Hydrogen Transfer	14.66 ^[3]

Data from a theoretical study on pyridazin-3(2H)-one, which serves as a model for 6-hydroxypyridazine-3-carboxylic acid.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the experimental investigation of tautomeric equilibria.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals will be observed for each species. For fast exchange, averaged signals are observed, and the equilibrium position can be inferred from the chemical shift values.^[4]

While specific NMR data for 6-hydroxypyridazine-3-carboxylic acid is not readily available, studies on related pyridazine derivatives provide expected chemical shift ranges.^[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra. Studies on 6-(2-pyrrolyl)pyridazin-3-one show a strong correlation between the electronic spectrum of the free base and its fixed oxo-form, indicating that the oxo-form is the predominant tautomer.^[6] A similar predominance of the oxo-form is expected for 6-hydroxypyridazine-3-carboxylic acid.

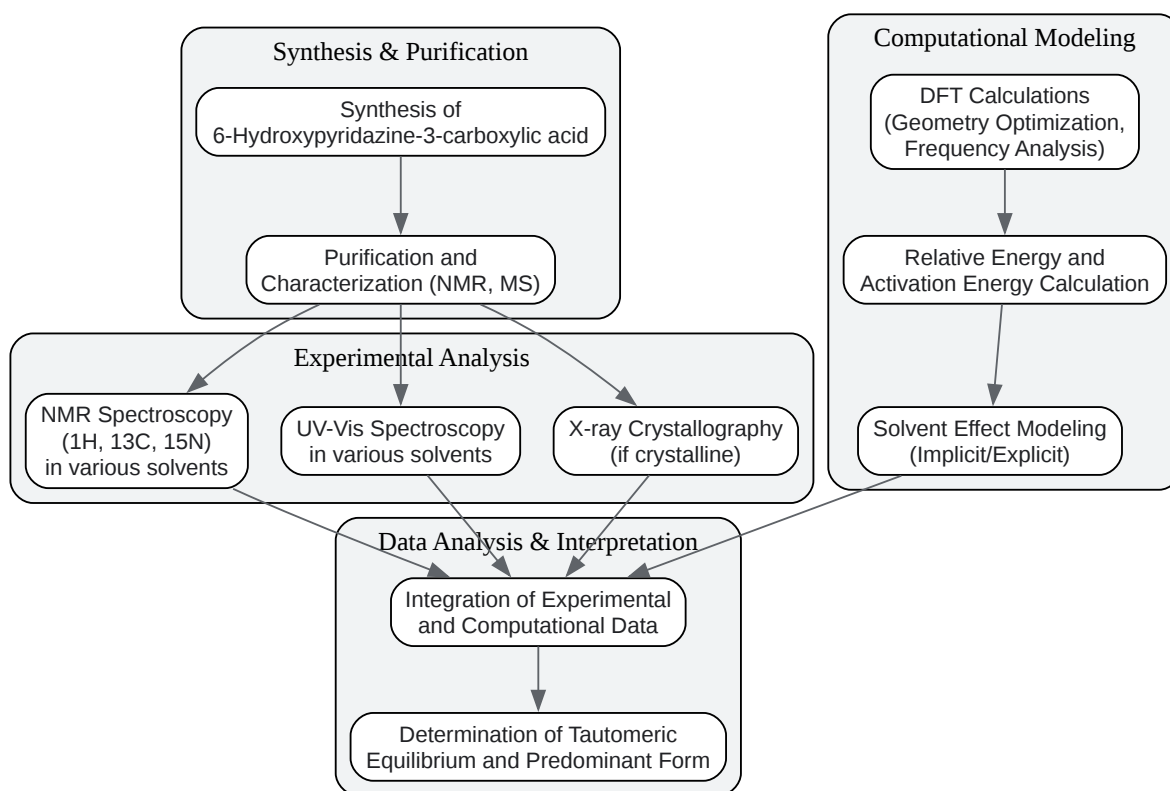
Table 2: Representative UV-Vis Absorption Maxima for Related Pyridazinone Derivatives

Compound	Solvent	λ_{max} (nm)
6-(2-pyrrolyl)pyridazin-3-one	Ethanol	275, 290[6]
2-Ethyl-6-(2-pyrrolyl)pyridazin-3-one (Fixed oxo-form)	Ethanol	275, 290[6]
3-Ethoxy-6-(2-pyrrolyl)pyridazine (Fixed hydroxy-form)	Ethanol	290[6]

This data for a related compound suggests that the oxo-form is likely to be the major tautomer for 6-hydroxypyridazine-3-carboxylic acid as well.

Experimental and Computational Workflow

The investigation of tautomerism in a molecule like 6-hydroxypyridazine-3-carboxylic acid typically follows a combined experimental and computational approach.



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Caption: Workflow for the investigation of tautomerism.

Experimental Protocols

NMR Spectroscopic Analysis

Objective: To identify and quantify the tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid in solution.

Materials:

- 6-Hydroxypyridazine-3-carboxylic acid
- Deuterated solvents (e.g., DMSO-d₆, CD₃OD, D₂O)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Prepare solutions of 6-hydroxypyridazine-3-carboxylic acid in the chosen deuterated solvents at a concentration of approximately 5-10 mg/mL.
- Acquire ¹H, ¹³C, and optionally ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).
- For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
- Integrate the signals corresponding to each tautomer to determine their relative populations.
- If signals are broad or coalesced, variable temperature NMR experiments can be performed to attempt to resolve the individual tautomers or to study the dynamics of the equilibrium.

UV-Vis Spectroscopic Analysis

Objective: To observe the electronic transitions of the different tautomers and to estimate the equilibrium position.

Materials:

- 6-Hydroxypyridazine-3-carboxylic acid
- Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of 6-hydroxypyridazine-3-carboxylic acid in a suitable solvent.

- Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
- Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
- Repeat the measurements in different solvents to assess the effect of solvent polarity on the tautomeric equilibrium.
- Derivative spectroscopy can be employed to resolve overlapping absorption bands of the different tautomers.[7]

Conclusion

The tautomerism of 6-hydroxypyridazine-3-carboxylic acid is a critical aspect of its chemical behavior. Based on studies of related pyridazinone systems, it is predicted that the 6-oxo tautomer is the predominant form in solution. However, the exact position of the equilibrium will be influenced by the solvent and other environmental factors. A combined approach of high-level computational modeling and detailed spectroscopic analysis is essential for a complete understanding of the tautomeric landscape of this important heterocyclic compound. This knowledge is vital for its application in drug design and development, as the different tautomers may exhibit distinct biological activities and pharmacokinetic profiles.

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